Ilmofosine is classified as an ether lipid, specifically a lysophospholipid. These compounds are typically derived from natural phospholipids but can also be synthesized through various chemical methods. The primary source of ilmofosine is synthetic routes that modify naturally occurring lipid structures to enhance their biological efficacy and pharmacological properties. Ether lipids, including ilmofosine, are known for their ability to disrupt cellular membranes and modulate signaling pathways, making them valuable in therapeutic contexts.
The synthesis of ilmofosine involves several key steps that can vary depending on the desired purity and yield. The general approach includes:
For example, one synthetic route described in the literature involves reacting 1-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine with various alkyl halides to produce different ether lipid analogs, including ilmofosine .
Ilmofosine's molecular structure can be represented as follows:
The structural arrangement allows ilmofosine to interact effectively with biomembranes, facilitating its biological activity against parasites .
Ilmofosine undergoes various chemical reactions that are critical for its biological activity:
These reactions underscore its potential as an antileishmanial agent.
Ilmofosine exerts its effects primarily through:
Experimental data indicate that ilmofosine significantly reduces the viability of leishmanial promastigotes by inhibiting essential metabolic processes.
Ilmofosine exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications .
Ilmofosine has several significant applications in scientific research:
The evolution of APLs began in the 1970s with first-generation alkyl-lysophospholipids (ALPs), initially explored for immunomodulatory properties. Early compounds like edelfosine demonstrated preclinical antitumor activity by inhibiting phosphatidylcholine synthesis and inducing selective apoptosis in leukemia cells [2]. The National Cancer Institute’s drug-screening program identified ALPs as promising candidates due to their tumor-specific cytotoxicity [1]. However, clinical translation faced challenges: edelfosine exhibited limited efficacy in solid tumors and dose-limiting gastrointestinal toxicity [2] [5].
Ilmofosine was synthesized in the 1980s as a second-generation thioether-modified APL. Preclinical studies revealed broad-spectrum activity against murine models (e.g., Lewis lung carcinoma) and human xenografts [1] [5]. Phase I trials established a maximum tolerated dose of 450 mg/m², but phase II trials in non-small cell lung cancer (NSCLC) failed to demonstrate objective responses, halting further development [2] [5]. Despite this setback, ilmofosine’s optimization inspired later APLs like perifosine, which incorporated heterocyclic moieties to improve metabolic stability [2] [9].
Table 1: Key Milestones in Alkylphospholipid Development
Time Period | Development Stage | Representative Compounds | Outcome | |
---|---|---|---|---|
1970s–1980s | First-generation ALPs | Edelfosine, Miltefosine | Preclinical efficacy; clinical toxicity issues | |
1980s–1990s | Thioether analogs | Ilmofosine (BM 41.440) | Phase II failure (NSCLC); no objective responses | |
2000s–Present | Heterocyclic-modified APLs | Perifosine, Erufosine | Improved pharmacokinetics; ongoing clinical evaluation | [2] [5] |
APLs are classified by backbone chemistry and alkyl chain modifications, which dictate their membrane interactions and metabolic fate:
Table 2: Structural Comparison of Clinically Evaluated APLs
Compound | Backbone Type | Alkyl Chain | Key Structural Features | Clinical Status | |
---|---|---|---|---|---|
Edelfosine | Ether | 1-O-Octadecyl | sn-2 methoxy group; phosphocholine head | Limited (bone marrow purging) | |
Ilmofosine | Thioether | 1-Hexadecylthio | Thioether bond; sn-2 methoxymethyl group | Discontinued (Phase II) | |
Perifosine | Alkylphosphocholine | Octadecyl | Piperidine head group; no glycerol backbone | Phase III trials | [2] [7] |
Ilmofosine (C₂₃H₅₀NO₄PS) is a rac-glycerol derivative featuring:
Systematic Nomenclature:
The molecular structure optimizes membrane integration but contributes to pharmacokinetic limitations. Unlike edelfosine, ilmofosine’s thioether bond reduces accumulation in endoplasmic reticulum compartments, redirecting its activity toward plasma membrane disruption [2] [4].
Table 3: Ilmofosine Chemical Identifier Summary
Property | Value | |
---|---|---|
CAS Registry Number | 110226-88-7 | |
Molecular Formula | C₂₃H₅₀NO₄PS | |
Molecular Weight | 480.71 g/mol | |
Key Functional Groups | Thioether (–S–), phosphocholine, methoxymethyl | |
LogP (Predicted) | 8.2 | [2] [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7